molecular formula C25H29Cl3N2 B001051 Meclozine dihydrochloride CAS No. 1104-22-9

Meclozine dihydrochloride

Cat. No. B001051
CAS RN: 1104-22-9
M. Wt: 463.9 g/mol
InChI Key: VCTHNOIYJIXQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of meclozine dihydrochloride involves a series of chemical reactions starting with 1-(chloromethyl)-3-methylbenzene and piperazine as the initial reactants. These compounds undergo a series of reactions that eventually yield meclozine dihydrochloride, with identified steps including the formation of 1-[(3-methylphenyl)methyl] piperazine dihydrochloride and subsequent reactions leading to the target compound. This synthesis process is highlighted by its efficiency, offering a high yield (81.8%) under mild reaction conditions, which suggests potential for industrial scale-up due to its lower cost and simpler operational requirements (Li, 2008).

Molecular Structure Analysis

Recent advancements in microcrystal electron diffraction (MicroED) technology have finally unveiled the 3D crystal structure of meclozine dihydrochloride. This structure reveals the presence of two racemic enantiomers (R/S) within the unit cell, arranged as repetitive double layers in the crystal lattice. The molecular structure is stabilized through multiple strong N-H...Cl- hydrogen bonding interactions, complemented by weaker C-H...Cl- and pi-stacking interactions. This detailed structural elucidation provides a foundational understanding for investigating the drug's interaction mechanisms at the molecular level (Lin, Unge, & Gonen, 2023).

Chemical Reactions and Properties

While specific chemical reactions of meclozine dihydrochloride beyond its synthesis are not extensively documented, the conductometric and spectrophotometric analyses highlight its reactivity and interaction with various chemical agents. These studies provide insights into the compound's chemical behavior, including its ion association and solubility characteristics in different conditions, which are critical for its formulation and efficacy as a medication.

Physical Properties Analysis

The physical properties of meclozine dihydrochloride microspheres have been explored to enhance its bioavailability and therapeutic effectiveness. The formulation of meclozine hydrochloride into microspheres aims to prolong its residence time at the absorption site, with particle sizes ranging from 565 to 649 μm and entrapment efficiencies between 53.46% and 81.58%. The microspheres exhibited controlled release characteristics over an 8-hour period, potentially improving patient compliance and therapeutic outcomes (Kharshoum & Abou-Taleb, 2015).

Scientific Research Applications

  • Chondrocyte Signaling and Bone Development : Takemoto et al. (2022) discovered that Meclozine inhibits FGF2-induced MAPK signaling in chondrocytes and delays vertebral ossification in larval zebrafish. This finding is significant for early craniofacial bone development (Takemoto et al., 2022).

  • Treatment of Achondroplasia : Matsushita et al. (2017) demonstrated that Meclozine can significantly improve short stature in achondroplasia mice by promoting longitudinal bone growth, bone volume, and trabecular bone quality (Matsushita et al., 2017).

  • Enhancing Chondrocyte Proliferation and Differentiation : Another study by Matsushita et al. (2013) reported that Meclozine facilitates chondrocyte proliferation and differentiation in Achondroplasia patients by suppressing abnormally activated FGFR3 signaling (Matsushita et al., 2013).

  • Pregnancy Outcomes : Källén and Mottet (2002) found that the use of Meclozine in early pregnancy may lead to better delivery outcomes, with reduced rates of preterm birth, low birth weight, and congenital malformations (Källén & Mottet, 2002).

  • Bioavailability and Pharmacokinetics in Animals : Imai et al. (1987) developed a specific and sensitive HPLC method for quantifying meclizine dihydrochloride in dog serum, enabling bioavailability and pharmacokinetic studies in dogs (Imai et al., 1987).

  • Spectrophotometric Analysis in Pharmaceuticals : Sharma et al. (1989) introduced a method for simultaneous spectrophotometric analysis of pharmaceuticals, enabling the determination of concentrations of meclozine hydrochloride, pyridoxine hydrochloride, and caffeine in a ternary mixture (Sharma et al., 1989).

Safety And Hazards

Meclozine dihydrochloride is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Meclozine dihydrochloride has been identified as a potential therapeutic agent for treating achondroplasia and other FGFR3-related skeletal dysplasias . It has also been characterized as an anti-inflammatory compound from in vitro to a preliminary clinical study for acne treatment .

properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTHNOIYJIXQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

569-65-3 (Parent)
Record name Meclizine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045348
Record name Meclozine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meclizine hydrochloride

CAS RN

1104-22-9
Record name Meclizine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Meclozine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meclozine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECLIZINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L997QXC9J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meclozine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Meclozine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Meclozine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Meclozine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Meclozine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Meclozine dihydrochloride

Citations

For This Compound
66
Citations
PA Grange, G Ollagnier, L Beauvais Remigereau… - Biomedicines, 2022 - mdpi.com
… In this study, we identified meclozine dihydrochloride—which has antihistamine activity, widely used as an anti-emetic drug—as a new anti-inflammatory molecule. Meclozine efficiently …
Number of citations: 1 www.mdpi.com
PLC Diggory, JS Tomkinson - The Lancet, 1962 - Elsevier
histamine preparation meclozine dihydrochloride (mecli- … A TRIAL OF MECLOZINE DIHYDROCHLORIDE WITH AND WITHOUT PYRIDOXINE … histamine preparation …
Number of citations: 36 www.sciencedirect.com
SMW van de Wiel, DR de Waart, RPJO Elferink… - Cellular and Molecular …, 2018 - Elsevier
… Bifonazole, bromhexine hydrochloride, and meclozine dihydrochloride also were able to inhibit ASBT significantly, but only when administered in a high concentration of 100 μmol/L (…
Number of citations: 25 www.sciencedirect.com
M Matsushita, H Kitoh, B Ohkawara, K Mishima… - PloS one, 2013 - journals.plos.org
… We found that meclozine dihydrochloride, a commonly used anti-emetic drug for its anti-histamine activity, efficiently suppresses FGFR3 signaling in three different chondrocytic cell …
Number of citations: 56 journals.plos.org
HIJ Wildschut, FM Helmerhorst - ge-bu.nl
Cases of nausea and vomiting during pregnancy are divided into physiological emesis gravidarum (morning sickness), hyperemesis gravidarum (severe nausea with persistent vomiting…
Number of citations: 0 www.ge-bu.nl
FOP Zasloff - mhlw-grants.niph.go.jp
… We found that meclozine dihydrochloride, a commonly used anti-emetic drug for its antihistamine activity, efficiently suppresses FGFR3 signaling in three different chondrocytic cell lines …
Number of citations: 0 mhlw-grants.niph.go.jp
P ELLMAN - europepmc.org
$ TARLING'S PRINCIPLES OF HUMAN PHYSIOLOGY By Sir CHARLES LOVA ‘I'l'EVANS, D. Sc.. FRCP. FRS. LL. D. New (Twelfth) Edition. 72! Illustrations. 655. HISTAMINE A Ciba …
Number of citations: 0 europepmc.org
RP Warin - British Medical Journal, 1954 - ncbi.nlm.nih.gov
1066 MAY 8, 1954 SURGICAL TREATMENT OF PECTUSEXCAVATUM RM and there was marked paradoxical movement of the sternum on inspiration. X-ray examination showed a …
Number of citations: 2 www.ncbi.nlm.nih.gov
L LTI - BRITISH MEDICAL JOURNAL, 1957 - ncbi.nlm.nih.gov
RYOTOL is lethal to P5. pyocyanea, Staphylococcus aureus, Proteus vulgaris and Streptococcus pyogenes found in CSOM and Otitis Externa. The presence of Ps. pyocyanea has been …
Number of citations: 2 www.ncbi.nlm.nih.gov
P Mazzotta, LA Magee - Drugs, 2000 - Springer
Despite evidence of fetal safety, most antiemetics are contraindicated in pregnancy. We summarise a risk-benefit analysis of the literature on safety and effectiveness of …
Number of citations: 206 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.